Locustakinin
Overview
Description
Locustakinin is a myotropic peptide isolated from the brain and corpora-cardiaca complexes of the locust species Locusta migratoria . It is part of the insect kinin family of neuropeptides, which play a crucial role in regulating various physiological processes in insects . This compound is known for its ability to stimulate fluid secretion in the Malpighian tubules of locusts, thereby playing a significant role in the excretory system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of locustakinin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions: Locustakinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of this compound can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which break disulfide bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Amino acid derivatives, coupling reagents (DIC, HOBt)
Major Products Formed:
Oxidation: Formation of disulfide bonds
Reduction: Cleavage of disulfide bonds
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
Locustakinin has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in insect physiology, particularly in the regulation of fluid secretion and excretion.
Industry: Utilized in the development of bioassays for screening insecticidal compounds.
Mechanism of Action
Locustakinin is part of the insect kinin family, which includes other peptides such as leucokinin and achetakinin. These peptides share similar structures and functions but differ in their amino acid sequences and receptor specificities. This compound is unique in its ability to stimulate fluid secretion in the Malpighian tubules of locusts, whereas leucokinin and achetakinin have different physiological roles in other insect species .
Comparison with Similar Compounds
Leucokinin: Found in cockroaches, involved in regulating fluid secretion and ion transport.
Achetakinin: Found in crickets, involved in modulating muscle contractions and fluid secretion.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N8O8/c1-17(32)27(43)36-22(11-18-7-3-2-4-8-18)29(45)38-25(16-41)31(47)39-24(15-40)30(46)37-23(28(44)35-14-26(33)42)12-19-13-34-21-10-6-5-9-20(19)21/h2-10,13,17,22-25,34,40-41H,11-12,14-16,32H2,1H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,47)/t17-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZDDGVNOHGBSM-QAMDWANKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930517 | |
Record name | 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139602-08-7 | |
Record name | Locustakinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139602087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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